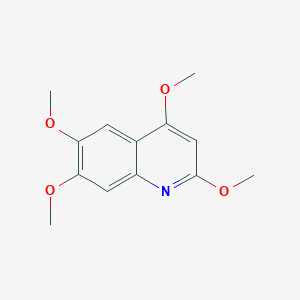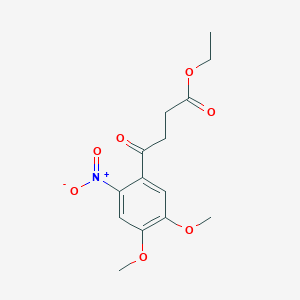![molecular formula C20H18Cl4N2O2 B289280 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289280.png)
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression and are involved in the development of cancer. It has also been reported to modulate the activity of certain neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its unique properties and potential applications. It has been shown to have potential anticancer activity and could have implications for the treatment of neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which could make it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research. One direction is to further investigate its potential anticancer activity and optimize its use in cancer treatment. Another direction is to explore its potential for the treatment of neurological disorders and further understand its mechanism of action in the brain. Additionally, there is potential for the development of new derivatives of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with improved properties and potential applications.
Synthesemethoden
The synthesis of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperidine to form the intermediate product, which is then reacted with 2,4-dichloro-6-nitrophenol in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to modulate the activity of neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C20H18Cl4N2O2 |
|---|---|
Molekulargewicht |
460.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18Cl4N2O2/c1-11-4-6-26(7-5-11)20(28)15-8-13(22)10-17(24)18(15)25-19(27)14-3-2-12(21)9-16(14)23/h2-3,8-11H,4-7H2,1H3,(H,25,27) |
InChI-Schlüssel |
DSHJSNGVZNPXBC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)